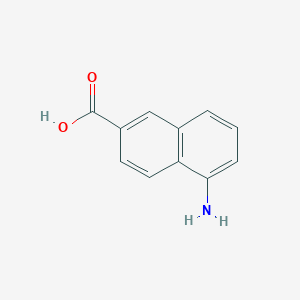

5-Aminonaphthalene-2-carboxylic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127022. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-aminonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOBQVZYYPJXCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298937 | |

| Record name | 5-aminonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100184-66-5 | |

| Record name | 5-aminonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Aminonaphthalene-2-carboxylic Acid

Introduction

5-Aminonaphthalene-2-carboxylic acid is a valuable bifunctional molecule featuring a naphthalene core substituted with both an amine and a carboxylic acid group. This unique architecture makes it a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its applications are found in the development of azo dyes and pigments, where it serves as a key building block for producing vibrant red and orange shades for textiles and other materials.[1] Furthermore, its structural motifs are of significant interest to medicinal chemists and drug development professionals, who utilize it as a scaffold for creating novel pharmaceutical compounds and other biologically active agents.[1]

The synthesis of this compound is not trivial, demanding careful control over regioselectivity and reaction conditions. This guide provides an in-depth exploration of the primary synthetic pathways, moving beyond simple procedural lists to explain the underlying chemical principles and strategic choices that govern a successful synthesis. We will dissect two core strategies: a modern palladium-catalyzed cross-coupling approach and a classical route involving electrophilic aromatic substitution followed by reduction. Each method will be evaluated for its efficiency, scalability, and inherent challenges, providing researchers with the critical insights needed to select and execute the optimal synthesis for their specific application.

Pathway 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable ability to form carbon-nitrogen bonds with high efficiency and broad functional group tolerance.[2] This palladium-catalyzed cross-coupling reaction is particularly well-suited for constructing aryl amines, often supplanting harsher, classical methods.[3] The core of this strategy involves the reaction of an aryl halide or sulfonate with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[3][4]

Causality and Strategic Choices:

The choice of this pathway is driven by its directness and typically high yields. The key is the selection of an appropriate catalyst system. The palladium catalyst, often in a Pd(0) or Pd(II) pre-catalyst form, undergoes a catalytic cycle involving oxidative addition to the aryl halide, coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired C-N bond and regenerate the active Pd(0) catalyst.[4][5] The ligand, typically a bulky, electron-rich phosphine, is critical for stabilizing the palladium intermediates and facilitating the key steps of oxidative addition and reductive elimination.[4]

For the synthesis of this compound, the most logical precursors are 5-bromo-2-naphthoic acid and a protected ammonia equivalent, such as benzophenone imine, or ammonia itself under specific conditions.[3] The carboxylic acid group can be incompatible with some strong bases used in the coupling, but careful selection of a weaker base like potassium carbonate or cesium carbonate can mitigate this issue.[5]

Workflow for Buchwald-Hartwig Amination Pathway

Caption: Workflow for the synthesis via Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1.1: Synthesis of 5-Bromo-2-naphthoic Acid

This procedure is adapted from established methods for the bromination of 2-naphthoic acid.[6]

-

Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-naphthoic acid (1.0 eq) in glacial acetic acid.

-

Bromination: Slowly add a solution of bromine (1.0-1.1 eq) in acetic acid to the flask.

-

Reaction: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of cold water.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum. The crude 5-bromo-2-naphthoic acid can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 1.2: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-naphthoic acid (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%).

-

Addition of Reagents: Add the base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-2.5 eq). If using an ammonia equivalent like benzophenone imine, add it (1.2 eq) at this stage. If using ammonia, the reaction is typically run in a sealed pressure vessel with a solution of ammonia in a solvent like dioxane.

-

Solvent: Add a dry, degassed solvent such as dioxane or toluene.

-

Reaction: Heat the mixture, typically between 80-110 °C, with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove the palladium catalyst.

-

Purification: If a protected amine was used, a deprotection step (e.g., acid hydrolysis for benzophenone imine) is required. The crude product is then purified. Acidify the aqueous layer after work-up to precipitate the product, which can be collected by filtration and further purified by recrystallization.

Pathway 2: Nitration of 2-Naphthoic Acid and Subsequent Reduction

This classical approach represents a fundamentally different strategy, relying on electrophilic aromatic substitution to introduce a nitrogen-containing functional group (nitro), which is then chemically reduced to the target amine. While seemingly straightforward, the key challenge in this pathway lies in controlling the regioselectivity of the initial nitration step.

Causality and Strategic Choices:

The carboxylic acid group is an electron-withdrawing and deactivating substituent. In naphthalene systems, electrophilic substitution is kinetically favored at the alpha-positions (1, 4, 5, 8) due to the superior resonance stabilization of the carbocation intermediate (Wheland intermediate).[1] The -COOH group at the C2 position deactivates its own ring, thus directing the incoming electrophile (the nitronium ion, NO₂⁺) to the unsubstituted ring. This results in the formation of a mixture of 5-nitro-2-naphthoic acid and 8-nitro-2-naphthoic acid .

The separation of these isomers is a critical and often challenging step that can significantly impact the overall yield of the desired 5-amino isomer. The choice of nitrating agent (typically a mixture of nitric acid and sulfuric acid) and reaction temperature must be carefully controlled to optimize the ratio of isomers and minimize the formation of dinitrated byproducts.[2][7]

Once the 5-nitro isomer is isolated, its reduction to the corresponding amine is generally a high-yielding transformation. A variety of reduction methods are available, including catalytic hydrogenation (H₂ over Pd/C) or the use of dissolving metals (e.g., Fe, Zn, or SnCl₂ in acidic media).[8][9] Catalytic hydrogenation is often preferred for its clean reaction profile and simple work-up.[10]

Workflow for Nitration-Reduction Pathway

Caption: Workflow for the synthesis via nitration and reduction.

Experimental Protocols

Protocol 2.1: Nitration of 2-Naphthoic Acid

This protocol is a general method for aromatic nitration, adapted for this specific substrate.[1][6]

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1-1.5 eq) with stirring. Prepare this mixture fresh before use.

-

Reaction Setup: In a separate flask, dissolve 2-naphthoic acid (1.0 eq) in a minimal amount of concentrated sulfuric acid, and cool the solution to 0-5 °C in an ice-salt bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the solution of 2-naphthoic acid, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Stir the mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete.

-

Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice.

-

Isolation and Separation: Collect the precipitated solid, a mixture of 5-nitro and 8-nitro-2-naphthoic acid, by vacuum filtration. The isomers must then be separated. This can often be achieved by fractional crystallization from a suitable solvent, exploiting differences in their solubility.

Protocol 2.2: Reduction of 5-Nitro-2-naphthoic Acid

This protocol describes a standard catalytic hydrogenation.[9]

-

Reaction Setup: In a hydrogenation vessel, dissolve the purified 5-nitro-2-naphthoic acid (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C), typically 5-10 mol% by weight.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., using a balloon or a Parr hydrogenator) and stir the reaction vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

-

Isolation: Remove the Pd/C catalyst by filtration through a pad of celite. Wash the celite pad with the reaction solvent.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound, which can be purified by recrystallization.

Comparative Analysis of Synthesis Pathways

| Parameter | Pathway 1: Buchwald-Hartwig Amination | Pathway 2: Nitration-Reduction |

| Regioselectivity | Excellent. The C-N bond is formed precisely at the C5 position, starting from the 5-bromo precursor. | Problematic. The nitration step yields a mixture of 5- and 8-nitro isomers, requiring a difficult separation step. |

| Yield | Typically moderate to high, but highly dependent on catalyst and ligand optimization. | Overall yield is often low due to losses during isomer separation. The reduction step itself is usually high-yielding. |

| Reaction Conditions | Requires inert atmosphere and dry solvents. Palladium catalysts and phosphine ligands can be air-sensitive. | The nitration step uses highly corrosive strong acids. The reduction step is generally milder (if using hydrogenation). |

| Cost & Scalability | Palladium catalysts and specialized ligands can be expensive, potentially limiting large-scale synthesis. | Reagents (nitric acid, sulfuric acid, reducing metals) are inexpensive and suitable for large-scale production, but isomer separation can be a bottleneck. |

| Functional Group Tolerance | Generally good, but can be sensitive to other reactive groups. The carboxylic acid requires careful base selection. | The strong acidic conditions of nitration limit the presence of acid-sensitive functional groups. |

| Safety Concerns | Phosphine ligands can be toxic. Palladium is a heavy metal. | Handling of concentrated nitric and sulfuric acids is hazardous. Catalytic hydrogenation requires specialized equipment and handling of flammable H₂ gas. |

Conclusion

The synthesis of this compound can be effectively achieved through at least two distinct and viable chemical pathways. The choice between them is a strategic decision dictated by the specific needs of the researcher or organization.

The Buchwald-Hartwig amination represents the more modern and elegant approach. Its primary advantage is the exceptional control over regioselectivity, which circumvents the challenging isomer separation required in the classical route. For laboratory-scale synthesis, especially in a drug discovery context where purity and precise molecular architecture are paramount, this pathway is often superior, provided the cost of the catalyst system is not prohibitive.

Conversely, the nitration-reduction pathway is built upon older, more traditional organic chemistry transformations. While it is hampered by poor regioselectivity during the nitration step, its use of inexpensive, readily available bulk chemicals makes it a potentially more attractive option for large-scale industrial production where cost per kilogram is a dominant factor. The success of this route hinges on the development of an efficient and scalable method for separating the 5-nitro and 8-nitro isomers.

Ultimately, the optimal synthesis is context-dependent. A research scientist developing novel analogues may favor the precision of the Buchwald-Hartwig reaction, while a process chemist aiming for bulk production might invest in optimizing the separation and execution of the nitration-reduction sequence. This guide provides the foundational knowledge for making that informed decision.

References

-

Suzuki, T., et al. (2006). Nonacid Nitration of Benzenedicarboxylic and Naphthalenecarboxylic Acid Esters. The Journal of Organic Chemistry, 71(19), 7493–7501. Available at: [Link]

- US Patent US3251877A. (1966). Nitration of tobias acid and preparation of 8-nitro-2-naphthylamine. Google Patents.

-

Singh, U. P., et al. (2018). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination - Reagent Guides. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

-

Reddit. (2020). Help with synthesis of 5-Bromo-2-naphthoic acid. Available at: [Link]

-

MySkinRecipes. (n.d.). 5-Amino-2-naphthoic acid. Available at: [Link]

-

Organic Syntheses. (n.d.). 1-nitro-2-naphthol. Available at: [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CN102850225A - Method for synthesizing alpha-nitronaphthalene and beta-nitronaphthalene - Google Patents [patents.google.com]

- 5. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US3251877A - Nitration of tobias acid and preparation of 8-nitro-2-naphthylamine - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US4507491A - Process for preparing 1-nitrobenzene-2-alkyloxycarbonyl-5-carboxylic acids - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 5-Aminonaphthalene-2-carboxylic Acid

Molecular Structure and Overview

5-Aminonaphthalene-2-carboxylic acid is a bifunctional organic molecule built upon a naphthalene core. The strategic placement of an amino group (a strong electron-donating group) and a carboxylic acid group (an electron-withdrawing group) on the aromatic scaffold creates a unique electronic and structural environment. These features are expected to manifest distinctly in its spectroscopic signatures.

Accurate characterization is paramount for its use as a synthon in the creation of azo dyes, pigments, and potentially in the development of novel pharmaceutical agents.[1] This guide will dissect the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Annotated Molecular Structure

A clear assignment of atomic positions is crucial for interpreting spectroscopic data, particularly for NMR. The structure below is annotated for this purpose.

Caption: Annotated structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H NMR will reveal the number and electronic environment of protons on the aromatic ring, while ¹³C NMR will identify all unique carbon atoms.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show six distinct signals in the aromatic region (typically 6.5-9.0 ppm) and one signal for the carboxylic acid proton, which is often broad and significantly downfield. The amino protons may also appear as a broad signal.

Causality Behind Predictions: The chemical shifts are governed by the electronic effects of the substituents. The electron-donating amino group (-NH₂) will shield nearby protons (shifting them upfield), while the electron-withdrawing carboxylic acid group (-COOH) will deshield adjacent protons (shifting them downfield). Protons on the unsubstituted ring will exhibit splitting patterns based on their coupling with neighbors.

| Predicted Proton Signal | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment (from Fig. 1) |

| H-1 | ~8.0 | Doublet (d) | Deshielded by proximity to -COOH |

| H-3 | ~8.5 | Singlet (s) or narrow doublet | Highly deshielded by -COOH |

| H-4 | ~7.5 | Doublet (d) | Influenced by both groups |

| H-6 | ~6.8 | Doublet (d) | Shielded by -NH₂ |

| H-7 | ~7.3 | Triplet (t) | Standard aromatic region |

| H-8 | ~7.6 | Doublet (d) | Standard aromatic region |

| -NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | Exchangeable protons |

| -COOH | >12.0 | Broad Singlet (br s) | Acidic, exchangeable proton |

Predicted ¹³C NMR Data

The molecule has 11 carbon atoms, all in unique chemical environments, thus 11 distinct signals are predicted in the ¹³C NMR spectrum.

Causality Behind Predictions: The carboxylic carbon is the most deshielded, appearing far downfield (>165 ppm).[2] Aromatic carbons typically appear between 110-150 ppm.[2] Carbons directly attached to the electron-donating -NH₂ group (ipso-carbon C5) will be shielded, while the carbon attached to the -COOH group (ipso-carbon C2) will be deshielded.

| Predicted Carbon Signal | Predicted Chemical Shift (ppm) | Assignment (from Fig. 1) |

| C=O | ~170 | C in -COOH |

| C-5 | ~145 | C attached to -NH₂ |

| C-2 | ~135 | C attached to -COOH |

| C-4a, C-8a | 125 - 135 | Quaternary bridgehead carbons |

| C-1, C-3, C-4, C-6, C-7, C-8 | 110 - 130 | Aromatic CH carbons |

Protocol for NMR Data Acquisition

This protocol provides a self-validating system for confirming the predicted NMR data.

Caption: Standard workflow for NMR analysis of the target compound.

Rationale for Choices:

-

Solvent: DMSO-d₆ is chosen for its excellent ability to dissolve polar compounds like carboxylic acids and for its non-exchangeable nature with the -COOH and -NH₂ protons, allowing them to be observed.

-

Field Strength: A 400 MHz or higher field spectrometer is recommended to achieve sufficient resolution to separate the complex splitting patterns in the aromatic region.

-

2D NMR: COSY and HSQC experiments are crucial for definitively assigning which proton is attached to which carbon, providing an internal validation of the structural hypothesis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum of this compound is expected to be dominated by features from the carboxylic acid and amino groups.

Predicted IR Absorption Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 3500 | Medium, Sharp (2 bands) | N-H Stretch | Primary Amine (-NH₂) |

| 2500 - 3300 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (-COOH) |

| ~3050 | Medium | Aromatic C-H Stretch | Naphthalene Ring |

| 1680 - 1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid (-COOH) |

| 1580 - 1620 | Medium | N-H Bend / C=C Stretch | Amine / Aromatic |

| 1400 - 1500 | Medium | C=C Stretch (in-ring) | Aromatic |

| 1210 - 1320 | Strong | C-O Stretch | Carboxylic Acid (-COOH) |

| 700 - 900 | Strong | C-H Out-of-plane Bend | Aromatic |

Causality Behind Predictions:

-

O-H Stretch: The carboxylic acid O-H stretch is characteristically one of the broadest signals in IR spectroscopy, often spanning from 2500-3300 cm⁻¹, due to strong intermolecular hydrogen bonding which creates a wide range of vibrational energies.[3]

-

N-H Stretch: A primary amine typically shows two distinct, sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes.[4]

-

C=O Stretch: The carbonyl (C=O) stretch of an aromatic carboxylic acid is very strong and sharp, expected around 1700 cm⁻¹.[3] Its position confirms the presence of the carboxylic acid functionality.

Protocol for IR Data Acquisition

The most common and reliable method for acquiring an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Rationale for Choices:

-

ATR-FTIR: This technique is favored for its simplicity, speed, and minimal sample preparation. It avoids the complexities of making KBr pellets and is non-destructive.

-

Background Scan: A background scan is essential to computationally subtract the absorbance of atmospheric CO₂ and water vapor, ensuring these do not interfere with the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this molecule, we expect to see a clear molecular ion peak and characteristic losses related to the carboxylic acid group.

Predicted Mass Spectrometry Data

The molecular formula is C₁₁H₉NO₂, giving an exact molecular weight of 187.19 g/mol .[1]

| Predicted m/z | Relative Intensity | Identity | Interpretation |

| 187 | Moderate | [M]⁺ | Molecular Ion |

| 170 | Low | [M-OH]⁺ | Loss of hydroxyl radical from -COOH |

| 142 | High | [M-COOH]⁺ | Loss of the entire carboxyl group |

| 115 | Moderate | [C₉H₇]⁺ | Subsequent loss of HCN from the [M-COOH]⁺ fragment |

Causality Behind Predictions:

-

Molecular Ion ([M]⁺): The presence of a stable aromatic system suggests the molecular ion peak at m/z 187 will be clearly visible.

-

Fragmentation: In electron ionization (EI) mass spectrometry, the most common fragmentation pathway for carboxylic acids is the cleavage of the bonds adjacent to the carbonyl group.[5] The loss of the entire carboxyl group (a mass of 45 Da) to form the aminonaphthalene cation ([M-COOH]⁺ at m/z 142) is predicted to be a major, and likely the base, peak due to the stability of the resulting aromatic cation.

Predicted Fragmentation Pathway

Caption: Predicted primary fragmentation pathway in EI-MS.

Protocol for Mass Spectrometry Data Acquisition

Rationale for Choices:

-

Technique: A standard approach would involve Direct Insertion Probe (DIP) with Electron Ionization (EI). DIP allows the solid sample to be heated and vaporized directly into the ion source.

-

Ionization: EI is a robust, high-energy ionization method that reliably induces fragmentation, which is essential for structural analysis.

-

Analyzer: A Time-of-Flight (TOF) or Quadrupole analyzer provides sufficient mass accuracy to confirm the elemental composition of the parent ion and its fragments.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are founded on established chemical principles and comparison with related structures. The detailed experimental protocols included herein describe a robust, self-validating methodology for researchers to acquire and confirm this data in a laboratory setting. By synthesizing predictive analysis with practical methodology, this document serves as an essential resource for any scientist engaged in the synthesis, quality control, or application of this important chemical intermediate.

References

-

PubChem. (n.d.). 5-Amino-2-naphthol. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

SpectraBase. (n.d.). 5-Amino-1-hydroxy-2-naphthoic acid. John Wiley & Sons, Inc. Retrieved January 21, 2026, from [Link]

-

MySkinRecipes. (n.d.). 5-Amino-2-naphthoic acid. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved January 21, 2026, from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved January 21, 2026, from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

Sources

The Solubility Profile of 5-Aminonaphthalene-2-carboxylic acid: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Date: January 21, 2026

Abstract

5-Aminonaphthalene-2-carboxylic acid is a key building block in the synthesis of various dyes and pigments. A thorough understanding of its solubility is critical for optimizing reaction parameters, designing efficient purification strategies, and controlling the final product's physical properties. This guide provides an in-depth analysis of the solubility of this compound across a spectrum of solvents, grounded in its fundamental physicochemical characteristics. We will delve into the theoretical underpinnings of solubility and present practical, field-proven methodologies for its accurate determination, offering a valuable resource for professionals in the chemical and pharmaceutical sectors.

Introduction: The Critical Role of Solubility in Chemical Process Development

The solubility of a compound is a cornerstone of chemical process development. For this compound, this property is not merely a data point but a critical process parameter. In the synthesis of azo dyes, for instance, controlling the dissolution and precipitation of this intermediate directly influences the particle size distribution and morphology of the resulting pigment, which in turn dictates its color strength, tinctorial properties, and lightfastness. Similarly, in fields like medicinal chemistry, the solubility of analogous structures is a primary determinant of a drug candidate's bioavailability and formulation feasibility. This guide, therefore, aims to provide a holistic view of the factors governing the solubility of this compound and to empower scientists to leverage this knowledge for process innovation and optimization.

Physicochemical Properties of this compound

To predict and comprehend the solubility of a molecule, one must first understand its intrinsic physicochemical properties. This compound possesses a bifunctional nature, with a hydrophobic naphthalene core and hydrophilic amino and carboxylic acid groups, leading to a nuanced solubility behavior.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Significance for Solubility |

| Molecular Formula | C₁₁H₉NO₂[1] | Defines the elemental makeup and is the basis for molecular weight. |

| Molecular Weight | 187.20 g/mol [1] | Essential for converting mass-based solubility measurements to molar concentrations. |

| Melting Point | >300°C | A high melting point suggests strong intermolecular forces in the crystal lattice, which often correlates with lower solubility in non-polar solvents. |

| pKa | This molecule is amphoteric, with a pKa for the carboxylic acid group (typically ~2-5) and another for the conjugate acid of the amino group (typically ~3-5). | These values are paramount for predicting the significant pH-dependent solubility in aqueous media. The compound's charge state and, consequently, its interaction with water are dictated by pH. |

| Appearance | Off-white to pink solid; powder or needle-like crystals.[2][3] | Describes the physical state of the compound under standard conditions. |

The amphoteric character of this compound is a dominant factor influencing its solubility. The pH of the surrounding medium will determine the protonation state of the acidic carboxylic moiety and the basic amino group. This ionization state directly impacts the molecule's overall charge and its capacity to interact with polar solvent molecules.

Solubility Profile in Various Solvents

The adage "like dissolves like" serves as a useful, albeit simplified, starting point for predicting solubility. The interplay between the polarity of this compound and the solvent is a key determinant. Due to its aromatic backbone and polar functional groups, its solubility varies considerably across different solvent classes.

Table 2: Qualitative Solubility of this compound in Common Solvents

| Solvent | Solvent Type | Qualitative Solubility | Rationale |

| Water | Polar Protic | Very slightly soluble[4] | The large, non-polar naphthalene ring limits solubility, although the polar functional groups can hydrogen bond with water. Solubility is highly dependent on pH. |

| Ethanol | Polar Protic | Slightly soluble | The ethyl group of ethanol can interact with the naphthalene core via van der Waals forces, while the hydroxyl group can form hydrogen bonds with the solute. |

| Methanol | Polar Protic | Slightly soluble | Similar to ethanol, methanol's polarity and hydrogen bonding ability allow for some degree of dissolution. |

| Acetone | Polar Aprotic | Slightly soluble | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the carboxylic acid proton but not a donor for the amino group, limiting its solvating power. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent with a high dielectric constant, making it effective at solvating a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a highly polar solvent capable of solvating both the polar and non-polar regions of the molecule. |

| Toluene | Non-polar | Insoluble | The non-polar nature of toluene is insufficient to overcome the strong intermolecular forces within the crystal lattice of the polar solute. |

| Hexane | Non-polar | Insoluble | As a non-polar alkane, hexane is a very poor solvent for polar, hydrogen-bonding compounds. |

| Aqueous NaOH | Aqueous Base | Soluble | The basic solution deprotonates the carboxylic acid, forming a highly polar and water-soluble carboxylate salt.[5][6] |

| Aqueous HCl | Aqueous Acid | Soluble | The acidic environment protonates the amino group, forming a water-soluble ammonium salt. |

The qualitative data underscores the pivotal role of pH in the aqueous solubility of this compound. The formation of soluble salts under acidic or basic conditions is a common and effective strategy for processing this compound in aqueous systems.

Experimental Determination of Solubility: A Self-Validating Protocol

For quantitative solubility data, a rigorous and reproducible experimental approach is imperative. The shake-flask method is the gold standard for determining equilibrium solubility and is widely recognized for its reliability.[7][8]

Principle of the Shake-Flask Method

The fundamental principle of this method is to establish a saturated solution of the compound in a given solvent at a controlled temperature. By agitating an excess of the solid compound with the solvent for an extended period, a dynamic equilibrium is reached where the rate of dissolution is equal to the rate of precipitation. The concentration of the dissolved solute in the supernatant is then quantified, which represents the equilibrium solubility.

Detailed Experimental Workflow

Objective: To quantitatively determine the equilibrium solubility of this compound in a specified solvent and temperature.

Materials:

-

High-purity this compound

-

Analytical grade solvent

-

Volumetric flasks and pipettes

-

Sealed vials (e.g., glass scintillation vials)

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm, of a material compatible with the solvent)

-

A validated analytical instrument such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

Analytical balance

Protocol:

-

Preparation of Calibration Standards: Accurately prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO). Perform serial dilutions to generate a series of standards of known concentrations.

-

Sample Preparation: Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately dispense a known volume of the test solvent into each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature. Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached. This should be confirmed by sampling at different time points until the concentration plateaus.[7]

-

Phase Separation: After the equilibration period, allow the vials to rest at the controlled temperature for the excess solid to settle. For finer separation, centrifuge the vials at the same temperature.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant, avoiding any disturbance of the solid material. Immediately filter the aliquot through a syringe filter to remove any suspended microparticles.

-

Dilution: If necessary, accurately dilute the filtered supernatant with a suitable solvent to bring its concentration into the linear dynamic range of the analytical method.

-

Quantification: Analyze the calibration standards and the prepared samples using the chosen analytical method.

-

Calculation: Generate a calibration curve from the standard measurements. Use the curve's regression equation to determine the concentration of the diluted sample, and then apply the dilution factor to calculate the original concentration in the supernatant. This final value is the equilibrium solubility.

Causality Behind Experimental Choices:

-

Excess Solid: This is a fundamental requirement to ensure that the solution is truly saturated and that the measured concentration is the maximum achievable at that temperature.[7]

-

Constant Temperature: Solubility is a temperature-dependent property. Precise temperature control is essential for reproducibility and accuracy.

-

Sufficient Equilibration Time: This ensures that the system has reached a true thermodynamic equilibrium, preventing an underestimation of the solubility.

-

Filtration: This step is critical to remove any undissolved particulates that would otherwise lead to an erroneously high and variable solubility measurement.

Visualizing the Workflow

Caption: A schematic of the shake-flask method for determining equilibrium solubility.

The Influence of pH on Aqueous Solubility: A Deeper Perspective

The aqueous solubility of this compound is profoundly influenced by pH. This relationship can be understood and predicted using the Henderson-Hasselbalch equation.[9][10][11] The molecule will exhibit its lowest solubility at its isoelectric point (pI), where the net charge is zero. As the pH is adjusted away from the pI, either into the acidic or basic range, the molecule becomes increasingly ionized, leading to a dramatic increase in solubility due to more favorable ion-dipole interactions with water molecules.[12]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Cas 129-02-2,1-AMINO-8-NAPHTHOIC ACID | lookchem [lookchem.com]

- 3. 5-AMINO-NAPHTHALENE-1-CARBOXYLIC ACID | 32018-88-5 [chemicalbook.com]

- 4. 5-氨基-2-萘磺酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 10. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 11. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Research Framework for the Elucidation of the Crystal Structure of 5-Aminonaphthalene-2-carboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminonaphthalene-2-carboxylic acid is a molecule of significant interest in medicinal chemistry and materials science. Its rigid naphthalene core, coupled with the hydrogen-bonding capabilities of the amino and carboxylic acid functional groups, suggests a potential for forming highly ordered crystalline structures with valuable physicochemical properties. The precise arrangement of molecules in the solid state, or crystal structure, governs critical attributes such as solubility, stability, and bioavailability, which are paramount in drug development. This guide outlines a comprehensive research framework for the synthesis, crystallization, and structural elucidation of this compound, for which detailed crystallographic data is not yet publicly available. By providing a systematic approach, from chemical synthesis to advanced structural analysis, this document serves as a technical blueprint for researchers aiming to unlock the solid-state secrets of this and similar compounds.

Introduction: The Significance of Solid-State Characterization

The therapeutic efficacy and manufacturability of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-state properties. For molecules like this compound, the presence of both a hydrogen bond donor (amino group) and a hydrogen bond donor/acceptor (carboxylic acid group) creates a high propensity for polymorphism—the ability to exist in multiple crystal forms. Each polymorph can exhibit distinct physical properties, making the characterization and control of the crystalline form a critical aspect of drug development. The carboxylic acid moiety is a common feature in numerous drugs, but its presence can also introduce challenges related to metabolic instability and membrane permeability.[1][2][3] Understanding the three-dimensional structure of this compound would provide a foundational dataset for structure-activity relationship (SAR) studies and for the rational design of bioisosteres with improved pharmacological profiles.[4]

This guide proposes a multi-faceted approach to determine the crystal structure of this compound, integrating chemical synthesis, analytical spectroscopy, single-crystal X-ray diffraction, and computational modeling.

Proposed Synthesis and Purification

A plausible synthetic route to this compound can be adapted from established methods for related aminonaphthalene derivatives. A proposed pathway is outlined below.

Synthetic Protocol

A potential synthesis could involve the amination of a suitable naphthalene precursor. Given the directing effects of substituents on the naphthalene ring, a multi-step synthesis might be required to achieve the desired 5,2-substitution pattern.

Hypothetical Synthetic Pathway:

Figure 1: A proposed synthetic pathway for this compound.

Purification and Characterization

Following synthesis, the crude product would be purified using recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) to yield high-purity material suitable for crystallization trials and spectroscopic analysis. The identity and purity of the synthesized this compound would be confirmed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations (N-H, C=O, O-H).

Crystallization and Crystal Growth

The successful growth of single crystals of sufficient size and quality is the cornerstone of X-ray crystallographic analysis.[1][5] A systematic screening of crystallization conditions is proposed.

Crystallization Screening Protocol

| Method | Description | Solvents to Screen |

| Slow Evaporation | A solution of the compound is allowed to slowly evaporate at a constant temperature, gradually increasing the concentration until saturation is exceeded and crystals form. | Ethanol, Methanol, Acetone, Acetonitrile, Ethyl Acetate, Water, and binary mixtures. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a solvent in which the compound is less soluble (the precipitant). Vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Hanging drop and sitting drop configurations with various precipitants. |

| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Solvents with a significant temperature-dependent solubility profile for the compound. |

Crystal Structure Determination Workflow

The following workflow outlines the steps for determining the crystal structure from a suitable single crystal.

Figure 2: Workflow for single-crystal X-ray diffraction analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

A high-quality single crystal will be mounted on a goniometer and subjected to a monochromatic X-ray beam. The resulting diffraction pattern will be collected on a detector.

Expected Data Output:

| Parameter | Description |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal lattice. |

| Atomic Coordinates | The x, y, and z coordinates of each atom within the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

Spectroscopic Analysis in Conjunction with Crystallography

Spectroscopic techniques provide complementary information to the crystallographic data.

-

Solid-State NMR: Can provide information about the local environment of atoms in the crystal lattice and can be used to distinguish between different polymorphs.

-

Raman and Terahertz Spectroscopy: These techniques are sensitive to the vibrational modes of the crystal lattice (phonon modes) and can provide a unique fingerprint for a specific crystalline form.

Computational Modeling and Analysis

In parallel with experimental work, computational modeling can provide valuable insights into the potential crystal structures and intermolecular interactions.

Crystal Structure Prediction (CSP)

CSP algorithms can be used to generate a landscape of energetically plausible crystal structures based on the molecular structure of this compound. This can help guide the interpretation of experimental data and identify potential polymorphs.

Hirshfeld Surface Analysis

Once a crystal structure is determined, Hirshfeld surface analysis can be performed to visualize and quantify the intermolecular interactions within the crystal. This analysis is crucial for understanding the forces that govern the crystal packing.

Potential Structural Features and Implications for Drug Development

Based on the functional groups present in this compound, several key structural features can be anticipated:

-

Hydrogen Bonding Networks: The amino and carboxylic acid groups are expected to form extensive hydrogen bonding networks. The carboxylic acid groups may form dimers, a common motif in the crystal structures of carboxylic acids. The amino groups can act as hydrogen bond donors to either the carbonyl oxygen or the hydroxyl oxygen of the carboxylic acid.

-

π-π Stacking: The aromatic naphthalene cores are likely to engage in π-π stacking interactions, further stabilizing the crystal structure.

-

Zwitterionic Forms: Depending on the crystalline environment, the molecule could exist in a zwitterionic form, with a proton transferred from the carboxylic acid to the amino group.

Understanding these interactions is critical for predicting the compound's physical properties and its potential to interact with biological targets.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a rigorous and comprehensive framework for its elucidation. The proposed integration of synthesis, crystallization, advanced analytical techniques, and computational modeling represents a robust strategy for characterizing the solid-state properties of this and other important pharmaceutical compounds. The resulting structural information will be invaluable for researchers in drug development, enabling a more rational approach to formulation, polymorph screening, and the design of next-generation therapeutics.

References

-

Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. (n.d.). National Center for Biotechnology Information. [Link]

- Process for manufacturing 1-aminonaphthalene-8-carboxylic acid. (n.d.).

-

Synthesis and X-ray diffraction data of 1-N-(3-pyridylmethyl)aminonaphthalene hydrochloride. (2014). Cambridge University Press & Assessment. [Link]

-

4-(2-Aminophenoxy)naphthalene-1-carboxylic acid. (n.d.). PubChem. [Link]

-

Synthesis and X-ray diffraction data of 1-N-„4-pyridylmethyl…amino naphthalene. (n.d.). Cambridge University Press. [Link]

-

1-amino-2-naphthoic acid. (n.d.). ChemSynthesis. [Link]

-

3-Substituted 2-Aminonaphthalene Photocages for Carboxylic Acids and Alcohols; Decaging Mechanism and Potential Applications in Synthesis. (2023). ResearchGate. [Link]

-

x Ray crystallography. (n.d.). National Center for Biotechnology Information. [Link]

-

X-Ray Crystallography of Chemical Compounds. (n.d.). National Center for Biotechnology Information. [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2022). Bentham Science. [Link]

-

Carboxylic acid (bio)isosteres in drug design. (n.d.). National Center for Biotechnology Information. [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2022). PubMed. [Link]

-

Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. (n.d.). MDPI. [Link]

-

1-Naphthylamine. (n.d.). PubChem. [Link]

-

Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl). (n.d.). National Center for Biotechnology Information. [Link]

-

(a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres (C⋯O = distance from carbonyl carbon to oxygen. (n.d.). ResearchGate. [Link]

-

Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. (2011). American Pharmaceutical Review. [Link]

-

trans-4-(1-Naphthyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. (n.d.). Beilstein Journals. [Link]

Sources

An In-Depth Technical Guide to the Quantum Yield of 5-Aminonaphthalene-2-carboxylic Acid

For researchers, scientists, and professionals in drug development, understanding the photophysical properties of molecular probes is paramount. Among these, the fluorescence quantum yield (Φ) stands out as a critical parameter, defining the efficiency of a molecule's light emission. This guide provides a comprehensive exploration of the quantum yield of 5-Aminonaphthalene-2-carboxylic acid, a fluorescent molecule with potential applications in bioconjugation and sensing. While specific quantum yield data for this compound is not extensively published, this guide will equip you with the foundational knowledge, experimental protocols, and comparative insights necessary to determine and interpret its fluorescence efficiency.

The Significance of Quantum Yield in Molecular Probes

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1] This value, ranging from 0 to 1, is a direct measure of the fluorescence process's efficiency. A high quantum yield (approaching 1) signifies that a large fraction of absorbed photons are re-emitted as fluorescence, resulting in a brighter signal. This is a crucial characteristic for applications requiring high sensitivity, such as in bio-imaging and quantitative assays.

The quantum yield (Φ) is determined by the relative rates of radiative (fluorescence, kf) and non-radiative (knr) decay pathways from the excited state:

Φ = kf / (kf + knr)

Non-radiative decay pathways, which compete with fluorescence and lower the quantum yield, include processes like internal conversion, intersystem crossing, and quenching.

Molecular Structure and Environmental Influences on the Quantum Yield of Aminonaphthalene Derivatives

The quantum yield of a fluorophore is intrinsically linked to its molecular structure and its immediate environment. For aminonaphthalene derivatives like this compound, several factors come into play:

-

The Naphthalene Core: The rigid, aromatic naphthalene ring system provides the fundamental π-electron network necessary for fluorescence.

-

The Amino Group (-NH2): As an electron-donating group, the amino substituent generally enhances fluorescence. Its position on the naphthalene ring influences the electronic transitions and, consequently, the emission properties.

-

The Carboxylic Acid Group (-COOH): This electron-withdrawing group can modulate the electronic properties of the naphthalene system. Furthermore, its ability to ionize (to -COO⁻) makes the molecule's fluorescence sensitive to pH.

-

Solvent Polarity: The polarity of the solvent can significantly impact the quantum yield. More polar solvents can stabilize the excited state differently than non-polar solvents, altering the rates of radiative and non-radiative decay.

-

pH: The protonation state of both the amino and carboxylic acid groups will change with pH, affecting the molecule's electronic structure and its interaction with the solvent, thereby influencing the quantum yield.

-

Temperature: Generally, an increase in temperature leads to a decrease in quantum yield due to an increase in the rate of non-radiative decay processes.

For context, the parent compound, 2-aminonaphthalene, exhibits a high quantum yield of 0.91 in acetonitrile, highlighting the inherent fluorescence potential of this class of molecules.[2] The addition of a carboxylic acid group is expected to modulate this value based on the factors described above.

Experimental Determination of Fluorescence Quantum Yield

The relative quantum yield of a fluorescent molecule is most commonly determined using the comparative method. This involves comparing the fluorescence of the sample to that of a well-characterized fluorescence standard with a known quantum yield.

Selection of a Suitable Quantum Yield Standard

The ideal standard should have the following characteristics:

-

A well-documented and consistent quantum yield value in the chosen solvent.

-

Absorption and emission spectra that are in a similar range to the sample to minimize wavelength-dependent instrumental errors.

-

High photostability under the experimental conditions.

Commonly used quantum yield standards include quinine sulfate (in 0.1 M H₂SO₄, Φ ≈ 0.54), rhodamine 6G (in ethanol, Φ ≈ 0.95), and fluorescein (in 0.1 M NaOH, Φ ≈ 0.95). For this compound, which is expected to absorb in the UV-Vis region, quinine sulfate is often a suitable choice.

Step-by-Step Experimental Protocol

-

Preparation of Stock Solutions:

-

Accurately prepare stock solutions of the this compound (sample) and the chosen quantum yield standard (e.g., quinine sulfate) in the desired solvent. A high-purity solvent is crucial.

-

-

Preparation of a Dilution Series:

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen to yield absorbance values in the range of 0.01 to 0.1 at the excitation wavelength. This low absorbance range is critical to avoid inner filter effects.

-

-

Measurement of Absorbance Spectra:

-

Using a UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.

-

Determine the absorbance value at the chosen excitation wavelength for each solution. The excitation wavelength should be the same for both the sample and the standard.

-

-

Measurement of Fluorescence Emission Spectra:

-

Using a spectrofluorometer, record the fluorescence emission spectra for all solutions.

-

Ensure that the excitation and emission slit widths are kept constant throughout the measurements.

-

The integrated fluorescence intensity (the area under the emission curve) is the key parameter to be measured.

-

Calculation of the Quantum Yield

The relative quantum yield (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts "sample" and "std" refer to the sample and the standard, respectively.

To obtain a more accurate determination, it is best practice to plot the integrated fluorescence intensity versus absorbance for the dilution series of both the sample and the standard. The slope of these plots can then be used in the calculation:

Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

This graphical method helps to ensure the linearity of the fluorescence signal with concentration and minimizes errors from single-point measurements.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the comparative determination of fluorescence quantum yield.

Caption: Relationship between molecular, environmental, and photophysical factors determining quantum yield.

Conclusion and Future Perspectives

References

-

Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290-327. [Link]

-

MDPI. (n.d.). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. MDPI. [Link]

Sources

An In-Depth Technical Guide to the Fluorescence Lifetime of 5-Aminonaphthalene-2-carboxylic Acid: A Predictive Approach

Foreword: Navigating the Known and the Predicted

In the landscape of fluorescent probes, the aminonaphthalene scaffold stands as a cornerstone for investigating molecular environments, particularly within biological systems. While extensive research has elucidated the photophysical properties of derivatives like 8-anilinonaphthalene-1-sulfonic acid (ANS), a comprehensive, experimentally-derived guide on the fluorescence lifetime of 5-Aminonaphthalene-2-carboxylic acid remains elusive in current literature. This guide, therefore, adopts a predictive and deductive methodology. By synthesizing the robust body of knowledge on analogous aminonaphthalene sulfonates and grounding our analysis in the fundamental principles of physical organic chemistry, we aim to provide researchers, scientists, and drug development professionals with a scientifically rigorous framework for understanding and utilizing the fluorescence lifetime of this compound. Every protocol and theoretical consideration is presented as a self-validating system, designed to empower researchers to empirically verify the predictions laid forth in this document.

The Aminonaphthalene Chromophore: A Foundation of Environmental Sensitivity

Aminonaphthalene derivatives are renowned for their pronounced solvatochromism, a phenomenon where the absorption and emission spectra, as well as the fluorescence lifetime, are highly sensitive to the polarity of the local environment. This sensitivity arises from the intramolecular charge transfer (ICT) character of their excited state. Upon excitation, electron density shifts from the electron-donating amino group to the naphthalene ring system. In polar solvents, the solvent dipoles reorient around the more polar excited state, stabilizing it and leading to a red-shift in the emission spectrum and often a change in the fluorescence lifetime.

This inherent environmental sensitivity makes these molecules powerful tools for probing hydrophobic pockets in proteins, lipid membrane dynamics, and drug-carrier interactions. The fluorescence lifetime, being an intrinsic property of the excited state, provides a quantitative measure of these interactions, independent of probe concentration.

The Analog Study: 8-Anilinonaphthalene-1-sulfonic Acid (ANS) as a Model

Due to the scarcity of direct data on this compound, we turn to its close structural and functional analog, 8-anilinonaphthalene-1-sulfonic acid (ANS), to build our predictive model.

ANS is characterized by a low fluorescence quantum yield in aqueous solutions, which dramatically increases along with a significant blue-shift in its emission maximum when it binds to hydrophobic sites on proteins or is dissolved in non-polar solvents.[1][2][3][4]

Fluorescence Lifetime of ANS

The fluorescence lifetime of ANS is multi-exponential, reflecting the complexity of its interactions with its environment. In aqueous buffer, the lifetime is typically short. However, when bound to proteins, the lifetime components increase significantly. For instance, some studies have reported that the fluorescence lifetimes of ANS-protein complexes can fall into two groups: a shorter lifetime component in the range of 2-5 ns and a much longer component between 14-17 ns.[5] This multi-exponential decay is indicative of ANS binding to multiple sites with varying degrees of hydrophobicity and conformational restriction.

| Environment | Reported Fluorescence Lifetime (τ) | Key Observations |

| Aqueous Buffer (pH 7.3) | ~0.25 - 0.65 ns | Very low quantum yield. |

| Bound to poly-Arg | 1.83 - 2.44 ns | Increase in lifetime due to electrostatic interactions.[5] |

| Bound to Tear Lipocalin | 2.72 - 4.37 ns and 14.01 - 17.42 ns | Multi-exponential decay indicating multiple binding sites. |

This table summarizes representative lifetime values for ANS from the literature to illustrate environmental effects.

Predictive Analysis: From Sulfonic Acid to Carboxylic Acid

The primary structural difference between our target molecule, this compound, and the well-studied ANS is the substitution of a sulfonic acid group (-SO₃H) with a carboxylic acid group (-COOH). This substitution is predicted to modulate the photophysical properties, including the fluorescence lifetime.

Electronic Effects: -SO₃H vs. -COOH

Both the sulfonic acid and carboxylic acid groups are electron-withdrawing. However, the sulfonic acid group is a significantly stronger electron-withdrawing group. This can be quantified using Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center. The σp value for -SO₃H is considerably higher than that for -COOH, indicating its greater electron-withdrawing strength.[6][7][8][9][10]

This difference in electron-withdrawing character will influence the energy levels of the naphthalene chromophore. The stronger electron-withdrawing nature of the sulfonate group in ANS leads to a greater perturbation of the electronic structure compared to the carboxylate group in this compound.

Predicted Fluorescence Lifetime of this compound

Given that the carboxylic acid group is less electron-withdrawing than the sulfonic acid group, we can predict the following for this compound relative to ANS:

-

Slightly Higher Intrinsic Fluorescence Lifetime in Non-Polar Environments: With a less pronounced intramolecular charge transfer character due to the weaker electron-withdrawing -COOH group, the radiative decay rate may be slightly more favorable, potentially leading to a longer intrinsic fluorescence lifetime in non-polar, non-interacting environments.

-

Pronounced Environmental Sensitivity: The fundamental mechanism of solvatochromism and environmental sensitivity will be retained. The amino group still provides the electron-donating character, and the naphthalene ring acts as the acceptor. Therefore, a significant increase in fluorescence lifetime upon binding to hydrophobic pockets is expected.

-

pH Dependence: The protonation state of the carboxylic acid group (pKa typically around 4-5) will have a profound impact on the fluorescence lifetime.[8][11][12] Below its pKa, the neutral -COOH group will have a different electronic influence than the anionic -COO⁻ form present at physiological pH. This offers an additional layer of environmental sensing, allowing the fluorescence lifetime to report on the pH of its microenvironment. The protonation of the amino group at low pH will also quench fluorescence.

Experimental Workflow: Measuring the Fluorescence Lifetime

To empirically validate the predicted properties of this compound, a robust experimental plan is essential. The gold-standard technique for measuring fluorescence lifetimes in the nanosecond range is Time-Correlated Single Photon Counting (TCSPC).[5][13][14][15][16]

Principle of Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a statistical method that measures the time delay between a laser excitation pulse and the detection of the first emitted photon.[13][14][15] By repeating this process millions of times and building a histogram of the arrival times, the fluorescence decay profile can be reconstructed with high precision.[13][16]

Figure 1: A simplified workflow for a Time-Correlated Single Photon Counting (TCSPC) experiment.

Step-by-Step Protocol for TCSPC Measurement

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

For solvatochromic studies, prepare a series of solutions in solvents of varying polarity (e.g., dioxane, acetonitrile, ethanol, water).

-

For pH studies, prepare a series of buffered solutions at different pH values.

-

For protein binding studies, prepare solutions of the protein of interest and titrate with the fluorophore.

-

Ensure the absorbance of the final solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

-

Instrument Setup:

-

Select an appropriate pulsed laser source with an excitation wavelength near the absorption maximum of the fluorophore (predicted to be in the UV-A range, ~340-370 nm).

-

Set the repetition rate of the laser to be at least 10 times longer than the longest expected fluorescence lifetime to prevent pulse pile-up.

-

Calibrate the TCSPC electronics according to the manufacturer's instructions.

-

-

Data Acquisition:

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute colloidal silica suspension) at the excitation wavelength.

-

Acquire the fluorescence decay data for the sample until a sufficient number of photon counts (typically 10,000 in the peak channel) are collected to ensure good statistics.

-

Collect data at the emission maximum. For a comprehensive analysis, time-resolved emission spectra (TRES) can be constructed by acquiring decays at multiple emission wavelengths.

-

-

Data Analysis:

-

Perform deconvolution of the experimental decay data with the measured IRF.

-

Fit the decay data to a multi-exponential decay model:

where -

Evaluate the goodness of the fit using the chi-squared (

) value and visual inspection of the weighted residuals.

-

Applications in Research and Drug Development

The predicted environmental sensitivity of the fluorescence lifetime of this compound makes it a promising tool for various applications:

-

Characterizing Drug Binding Sites: By monitoring changes in the fluorescence lifetime upon binding to a target protein, one can gain insights into the hydrophobicity and conformational changes within the binding pocket.

-

High-Throughput Screening: Fluorescence lifetime is a robust parameter for screening compound libraries for binding to a target protein.

-

Probing Membrane Dynamics: The fluorophore can be used to study the polarity and viscosity of lipid bilayers.

-

Cellular Imaging: With the use of Fluorescence Lifetime Imaging Microscopy (FLIM), the spatial distribution of pH and polarity within living cells can be mapped.

Conclusion and Future Directions

While direct experimental data on the fluorescence lifetime of this compound is not yet widely available, a predictive analysis based on its close analog, ANS, and fundamental chemical principles provides a strong foundation for its application as a fluorescent probe. We predict that this compound will exhibit a pronounced sensitivity to its local environment, with its fluorescence lifetime being a key reporter of solvent polarity, binding events, and pH. The experimental protocols outlined in this guide provide a clear path for researchers to empirically determine these properties and unlock the potential of this versatile fluorophore. Future work should focus on the synthesis and detailed photophysical characterization of this compound in a range of environments to validate and refine the predictions made herein.

References

- Becker, W. (2015). The bh TCSPC Handbook. 6th ed. Becker & Hickl GmbH.

- Bhattacharya, A., et al. (2011). ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. PLoS ONE, 6(11), e28097.

- Edinburgh Instruments. (2023).

- Filo. (2024).

- HORIBA. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD.

- Knackmuss, H. J., Beckmann, W., & Otting, W. (1976). Microbiological synthesis of (+)-cis-1,2-dihydroxy-1,2-dihydronaphthalene-2-carboxylic acid.

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd ed. Springer.

- Lund University Publications. (2013).

- Photonics Media.

- Quora. (2016). Which is the strong acid sulfonic (SO3H) or Carboxylic acid (COOH)?

- Quora. (2016). Chemistry: Which one is given higher priority SO3H or COOH?

- Quora. (2021). A molecule that has several resonance structures is more stable than one with fewer, the sulphonic acid, for example, compared to the carboxylic acid. Why is it the case?

- Wang, Z. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Wang Lab.

- Castellano, S., et al. (2010). Highly Efficient Synthesis and Chemical Separation of 5-Amino- and 7-Amino-4-hydroxy-2-naphthoic Acids. ChemMedChem, 5(5), 734-741.

- ChemSynthesis. (2025). 1-amino-2-naphthoic acid.

- Dalal Institute. (n.d.). Substituent and Reaction Constants.

- Filo. (2025). Which of the following is strongest acid?

- Google Patents. (1927). Process for manufacturing 1-aminonaphthalene-8-carboxylic acid. US1646290A.

- NCERT. (2025-26). Amines.

- ACS Publications. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)

- National Institutes of Health. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)

- Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov.

- Wikipedia. (n.d.). 8-Anilinonaphthalene-1-sulfonic acid.

- National Institutes of Health. (2004). Fluorescence Lifetime-Resolved pH Imaging of Living Cells. Cytometry Part A.

- ACS Publications. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Coppe.

- ChemBK. (n.d.). 5-amino-2-naphthalenesulfonic acid.

- Royal Society of Chemistry. (2020). A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+)

- ResearchGate. (2002). pH dependence of fluorescence intensity of monomeric 1,8- naphthalimide...

- Royal Society of Chemistry. (2019). Lysosome-targeting pH indicator based on peri-fused naphthalene monoimide with superior stability for long term live cell imaging.

- Wikipedia. (n.d.).

- Scribd. (n.d.). Hammett Substituent Constants Survey.

- CBSE Academic. (2025-26). CHEMISTRY CODE - 043 MARKING SCHEME CLASS XII.

- YouTube. (2017). Comparing Stregnth of Sulfonic Acid with Carboxylic Acid.

- Molecules and Code. (n.d.). Principles of Fluorescence Spectroscopy.

Sources

- 1. ncert.nic.in [ncert.nic.in]

- 2. edinst.com [edinst.com]

- 3. quora.com [quora.com]

- 4. chemistrylovers.quora.com [chemistrylovers.quora.com]

- 5. horiba.com [horiba.com]

- 6. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 7. hammett substituent constants: Topics by Science.gov [science.gov]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. scribd.com [scribd.com]

- 11. nathan.instras.com [nathan.instras.com]

- 12. dokumen.pub [dokumen.pub]

- 13. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 14. photonics.com [photonics.com]

- 15. edinst.com [edinst.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Molar Absorptivity of 5-Aminonaphthalene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the molar absorptivity of 5-Aminonaphthalene-2-carboxylic acid. Recognizing the absence of a readily available, standardized value, this document emphasizes the experimental methodology, grounded in the principles of UV-Vis spectroscopy. It is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical protocols necessary to accurately determine this critical physicochemical parameter. The guide delves into the underlying principles of light absorption by molecules, the factors influencing molar absorptivity, and a step-by-step experimental workflow for its precise measurement.

Introduction: The Significance of Molar Absorptivity in the Context of this compound

This compound belongs to the class of aminonaphthalenesulfonic acids, which are key precursors in the synthesis of various dyes and are of interest in medicinal chemistry.[1] The molar absorptivity (ε), also known as the molar extinction coefficient, is an intrinsic property of a substance that quantifies how strongly it absorbs light at a particular wavelength.[2] An accurate determination of the molar absorptivity of this compound is paramount for several applications:

-

Quantitative Analysis: It enables the precise determination of the concentration of the compound in solution using the Beer-Lambert law, which is fundamental in quality control, reaction kinetics, and formulation development.[3]

-

Drug Development: In pharmaceutical research, knowing the molar absorptivity is crucial for solubility studies, stability assessments, and understanding drug-target interactions.

-

Physicochemical Characterization: This parameter contributes to the overall physicochemical profile of the molecule, aiding in its identification and characterization.

This guide will provide a robust methodology for the experimental determination of the molar absorptivity of this compound, ensuring data integrity and reproducibility.

Theoretical Foundations of Molar Absorptivity

The absorption of ultraviolet (UV) and visible light by a molecule is governed by the electronic transitions between different energy levels. For aromatic compounds like this compound, the absorption in the UV-Vis region is primarily due to π → π* transitions within the naphthalene ring system. The amino and carboxylic acid functional groups can also influence the electronic structure and thus the absorption spectrum.

The relationship between absorbance (A), concentration (c), and the path length (l) of the light through the sample is described by the Beer-Lambert Law :

A = εcl

Where:

-

A is the absorbance (dimensionless).

-

ε is the molar absorptivity in L·mol⁻¹·cm⁻¹.[2]

-

c is the molar concentration of the substance in mol·L⁻¹.

-

l is the path length of the cuvette in cm (typically 1 cm).

This law forms the basis for the spectrophotometric determination of the molar absorptivity. By measuring the absorbance of a series of solutions with known concentrations, the molar absorptivity can be determined from the slope of a plot of absorbance versus concentration.[3]

Factors Influencing Molar Absorptivity

It is critical to understand that the molar absorptivity is not a constant under all conditions. Several factors can influence its value:

-